Fluorescein (sodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

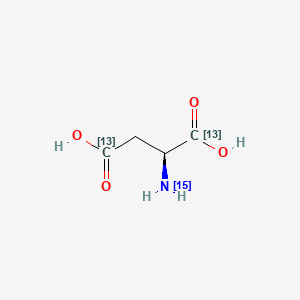

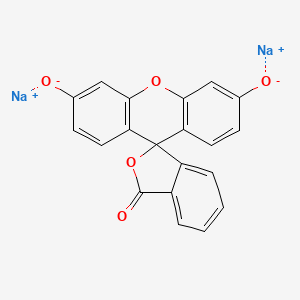

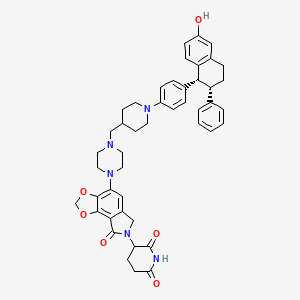

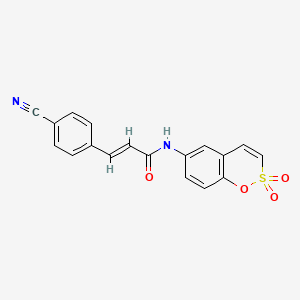

Fluorescein sodium, commonly known as uranine, is a synthetic organic compound and dye based on the xanthene tricyclic structural motif. It is widely used as a fluorescent tracer in various applications due to its excellent photophysical properties. The compound appears as a dark orange/red powder that is slightly soluble in water and alcohol. Fluorescein sodium is known for its bright green fluorescence under ultraviolet light, making it a valuable tool in scientific research and medical diagnostics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorescein sodium is synthesized through the condensation of resorcinol and phthalic anhydride. The reaction typically occurs at elevated temperatures, around 195 degrees Celsius. The process involves several steps, including boiling, purification, precipitation, refiltration, solubilization, and reprecipitation. Sodium hydroxide is often used in the process to achieve the final purified substance .

Industrial Production Methods: In industrial settings, fluorescein sodium is produced by mixing resorcinol and phthalic anhydride, followed by heating and stirring with anhydrous zinc chloride. The reaction temperature is gradually increased to 210-220 degrees Celsius, and the mixture is maintained at this temperature for several hours. The resulting product is then cooled, filtered, washed, and dried to obtain the crude fluorescein sodium, which is further purified .

Chemical Reactions Analysis

Types of Reactions: Fluorescein sodium undergoes various chemical reactions, including:

Oxidation: Fluorescein can be oxidized to form fluorescein diacetate, which is used in various biochemical assays.

Reduction: The compound can be reduced to form leucofluorescein, a colorless compound that can be reoxidized to fluorescein.

Substitution: Fluorescein can undergo substitution reactions at the carboxyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products:

Fluorescein diacetate: Used in cell viability assays.

Leucofluorescein: A colorless intermediate.

Fluorescein derivatives: Used in various analytical and diagnostic applications.

Scientific Research Applications

Fluorescein sodium has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent tracer in chromatography and electrophoresis.

Biology: Employed in cell viability assays, fluorescence microscopy, and flow cytometry.

Medicine: Utilized in diagnostic imaging, such as fluorescein angiography for retinal imaging and corneal staining for detecting eye injuries.

Industry: Applied in leak detection, water tracing, and environmental monitoring

Mechanism of Action

Fluorescein sodium exerts its effects through its ability to fluoresce under ultraviolet light. When exposed to light between the wavelengths of 465-490 nm, fluorescein sodium emits light at wavelengths of 520-530 nm, appearing bright green. This fluorescence is due to the excitation of electrons in the fluorescein molecule, which then return to their ground state, releasing energy in the form of visible light. This property makes fluorescein sodium an excellent tool for visualizing and tracking biological and chemical processes .

Comparison with Similar Compounds

Fluorescein sodium is often compared with other fluorescent dyes, such as:

Rhodamine: Another xanthene dye with similar fluorescence properties but different excitation and emission wavelengths.

Eosin: A red dye derived from fluorescein, used in histology and as a biological stain.

Uniqueness: Fluorescein sodium is unique due to its high water solubility, bright green fluorescence, and versatility in various applications. Its ability to fluoresce under specific conditions makes it a valuable tool in both research and industrial settings .

Properties

Molecular Formula |

C20H10Na2O5 |

|---|---|

Molecular Weight |

376.3 g/mol |

IUPAC Name |

disodium;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |

InChI |

InChI=1S/C20H12O5.2Na/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;;/h1-10,21-22H;;/q;2*+1/p-2 |

InChI Key |

RGPLGPBQJOQFJS-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-{[(5Z)-6-{[2-nitro-4-(2H-1,2,3-triazol-2-yl)phenyl]amino}hex-5-en-1-yl]amino}cyclohexane-1,2,3,4-tetrol](/img/structure/B12416654.png)

![N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5](/img/structure/B12416700.png)